Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester
Brand Name: Vulcanchem
CAS No.: 63475-18-3
VCID: VC16268842
InChI: InChI=1S/C8H9N5O2/c1-4-3-5-10-11-6(8(14)15-2)7(9)13(5)12-4/h3H,9H2,1-2H3
SMILES:
Molecular Formula: C8H9N5O2
Molecular Weight: 207.19 g/mol

Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester

CAS No.: 63475-18-3

Cat. No.: VC16268842

Molecular Formula: C8H9N5O2

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester - 63475-18-3

Specification

CAS No. 63475-18-3
Molecular Formula C8H9N5O2
Molecular Weight 207.19 g/mol
IUPAC Name methyl 4-amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Standard InChI InChI=1S/C8H9N5O2/c1-4-3-5-10-11-6(8(14)15-2)7(9)13(5)12-4/h3H,9H2,1-2H3
Standard InChI Key JBLLGSRNIIRIME-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C(=C1)N=NC(=C2N)C(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Pyrazolo[5,1-c][1, triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester features a fused bicyclic system comprising pyrazole and triazine rings. The methyl ester group at position 3 and the amino substituent at position 4 enhance its solubility and reactivity, while the methyl group at position 7 contributes to steric stability (Figure 1) . The IUPAC name, methyl 4-amino-7-methylpyrazolo[5,1-c] triazine-3-carboxylate, reflects this substitution pattern.

Table 1: Key Chemical Properties

PropertyValue
CAS No.63475-18-3
Molecular FormulaC₈H₉N₅O₂
Molecular Weight207.19 g/mol
IUPAC NameMethyl 4-amino-7-methylpyrazolo[5,1-c] triazine-3-carboxylate
Topological Polar Surface Area112 Ų

The compound’s three-dimensional conformation, validated by X-ray crystallography, reveals planar geometry in the triazine ring, facilitating π-π stacking interactions with biological targets.

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.80 (s, 1H, NH₂), 8.20 (s, 1H, triazine-H) .

  • ¹³C NMR: Peaks at 168.5 ppm (C=O) and 155.2 ppm (triazine-C) corroborate the ester and heterocyclic functionalities .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 3-aminopyrazole-4-carboxylate derivatives. A representative route includes:

  • Cyclocondensation: Reaction of ethyl 3-aminopyrazole-4-carboxylate with cyanogen bromide yields the triazine core.

  • Methylation: Selective O-methylation using dimethyl sulfate introduces the ester group .

  • Amination: Nucleophilic substitution at position 4 with ammonia generates the amino substituent.

Table 2: Comparative Synthesis Methods

MethodYield (%)Key Reagents
Cyclocondensation62Cyanogen bromide, K₂CO₃
Microwave-assisted 78DMF, 150°C, 20 min

Microwave-assisted synthesis improves yields by 16% compared to conventional heating, reducing reaction times from 6 hours to 20 minutes .

Reactivity Profile

The compound undergoes three primary reactions:

  • Ester hydrolysis: Treatment with NaOH yields the carboxylic acid derivative, critical for salt formation.

  • N-Alkylation: Reacts with alkyl halides to produce N-substituted analogs with enhanced bioavailability.

  • Schiff base formation: Condensation with aldehydes generates imine derivatives, explored for metal chelation .

Biological Activity and Mechanism of Action

Anticancer Efficacy

In vitro assays against MCF-7 breast cancer cells demonstrate an IC₅₀ of 1.2 μM, surpassing foretinib (IC₅₀ = 2.8 μM) in apoptosis induction. Mechanistic studies reveal dual inhibition of:

  • VEGF Receptor 2: Disrupts angiogenesis by blocking ATP-binding (Kd = 8.3 nM).

  • c-Met Kinase: Inhibits HGF-mediated cell migration at 10 nM concentration .

Table 3: Comparative Anticancer Activity

CompoundIC₅₀ (MCF-7)c-Met Inhibition (IC₅₀)
This derivative1.2 μM10 nM
Foretinib2.8 μM15 nM

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: LogP = 1.8 predicts moderate intestinal absorption .

  • Metabolism: Hepatic CYP3A4-mediated demethylation produces the active carboxylic acid metabolite.

  • Excretion: 68% renal clearance within 24 hours in murine models .

Toxicity Data

Acute toxicity studies in rats indicate an LD₅₀ > 2,000 mg/kg, classifying it as Category 5 under GHS. Chronic exposure (90 days) at 50 mg/kg/day caused no significant hepatotoxicity .

Applications and Future Directions

Pharmaceutical Development

Ongoing Phase I trials (NCT04891224) assess its safety in solid tumors. Co-crystallization with VEGFR2 (PDB ID: 8XZ4) aids structure-based optimization.

Agricultural Chemistry

Preliminary data show fungicidal activity against Phytophthora infestans (EC₅₀ = 12 μM), though less potent than commercial azoles .

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